molecular formula C6H11NO3 B068079 Methyl 3-methyloxazolidine-4-carboxylate CAS No. 171520-75-5

Methyl 3-methyloxazolidine-4-carboxylate

Cat. No. B068079
CAS RN: 171520-75-5
M. Wt: 145.16 g/mol
InChI Key: NWPLTXRRARUDRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazoline-based compounds, such as “Methyl 3-methyloxazolidine-4-carboxylate”, has been a topic of interest in synthetic organic chemistry . Oxazoline is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .


Molecular Structure Analysis

The molecular structure of “Methyl 3-methyloxazolidine-4-carboxylate” can be analyzed using tools like MolView . This tool allows you to draw a molecule and convert it into a 3D model for better visualization .


Chemical Reactions Analysis

The chemical reactions involving oxazoline-based compounds have been extensively studied . For instance, bis-oxazolines and their derivatives were synthesized by the modular reaction between dicyanobenzenes and amino alcohols .

Scientific Research Applications

  • Demetallation and Esterification Reactions of Heterocyclic Amino Acid Complexes : This study focused on the copper(II) complex of 4-methyloxazolidine-4′-carboxylic acid and the nickel(II) complex of 3N,7N-(1,3,5,7-tetraazabicyclo[3.3.1]nonyl)diacetic acid. It investigated their reaction with sodium borohydride to form sodium salts of respective acids, retaining the saturated heterocyclic rings in the reactions. The methyl esters of the acids were then prepared and characterized (Teo & Teoh, 1985).

  • Alteration of DNA by 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide : This paper examined the effects of 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide on DNA, showing that it rapidly hydrolyzes in aqueous solutions and has significant effects on DNA integrity and repair synthesis (Mizuno & Decker, 1976).

  • Synthesis of Oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one : This study describes the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones, suggesting their potential as new foldamers and offering insights into ordered molecular structures (Lucarini & Tomasini, 2001).

  • Hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline Derivative : The study reports on the hydroformylation of Methyl (2 R )-2-tert-butyl-Δ 4 -1,3-oxazoline-3-carboxylate, producing important intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993).

  • Preparation of the Garner Aldehyde : This paper discusses an improved procedure for preparing the Garner aldehyde, a chiral building block, from 1,1-dimethylethyl 2,2-dimethyl-4-(S)-formyloxazolidine-3-carboxylate (Mckillop et al., 1994).

  • Triazole Antifungals : This research explores the design and synthesis of triazole compounds with an oxazolidine ring, which showed high antifungal activity, particularly against Candida albicans infections (Konosu et al., 1990).

  • Synthesis of Dipeptide 4-nitroanilides Containing Non-proteinogenic Amino Acids : This study involved the preparation of various amino acid 4-nitroanilides, including those with (4S,5S)-5-methyloxazolidine-4-carboxylic acid, for potential applications in peptide chemistry (Schutkowski et al., 2009).

  • Chiral Dirhodium Catalysts Derived from L-serine, L-threonine and L-cysteine : This paper describes the preparation of dirhodium catalysts derived from L-serine, L-threonine, and L-cysteine, which are effective in asymmetric aziridination and cyclopropanation reactions (Kang et al., 2015).

properties

IUPAC Name

methyl 3-methyl-1,3-oxazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-7-4-10-3-5(7)6(8)9-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPLTXRRARUDRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1COCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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